molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No.: B008403
CAS No.: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organic compound with the molecular formula C7H8O3S. It is a derivative of toluene where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the methyl group. This compound is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves treating toluene with concentrated sulfuric acid, which introduces the sulfonic acid group to the benzene ring. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperatures and agitation to ensure complete reaction. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions yield various substituted benzenesulfonic acids.
  • Oxidation of the methyl group results in benzoic acid derivatives.
  • Reduction reactions produce sulfonates or sulfinates.

Scientific Research Applications

2-Methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the preparation of esters and ethers.

    Biology: It serves as a reagent in biochemical assays and enzyme studies.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of 2-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or electrophilic addition. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the methyl group, making it less hydrophobic.

    p-Toluenesulfonic acid: Has the sulfonic acid group at the para position, affecting its reactivity and solubility.

    m-Toluenesulfonic acid: Has the sulfonic acid group at the meta position, leading to different chemical properties.

Uniqueness: 2-Methylbenzenesulfonic acid is unique due to the ortho positioning of the sulfonic acid group relative to the methyl group, which influences its reactivity and solubility. This positioning makes it particularly useful in specific organic synthesis reactions where steric and electronic effects are crucial.

Properties

IUPAC Name

2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045035
Record name 2-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, 2-methyl-
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CAS No.

88-20-0
Record name o-Toluenesulfonic acid
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Record name 2-Methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-methyl-
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Record name 2-Methylbenzenesulfonic acid
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Record name Toluene-2-sulphonic acid
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Record name 2-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction of a substituted benzaldehyde of the formula II, an isonitrile of the formula RNC and a 4-aminobenzamidine of the formula III is advantageously carried out in a solvent (e.g. methanol, isopropanol, ethanol, dioxane, or tetrahydrofuran), or in a solvent mixture (e.g. tetrahydrofuran and water or isopropanol and water), advantageously by using an inorganic acid (e.g. hydrochloric acid, sulphuric acid or boron trifluoride etherate), or an organic acid (e.g. toluenesulphonic acid), or in acidic ion exchanger (e.g. Amberlyst K10) as catalyst, at a temperature between 0° C. and 100° C., giving compounds of the formula I. The reaction of a substituted aldehyde of the formula II, of an isonitrile of the formula R1NC and 4-aminobenzonitrile under similar reaction conditions leads to compounds of the formula IV in which Q is hydrogen.
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Synthesis routes and methods II

Procedure details

The present invention is to provide a compound (I') which comprises (d) reacting the produced compound (I) with p-toluenesulfonic acid monohydrate in the presence of ethylacetate to produce toluenesulfonic acid 1,1-dioxppenicillanoyl oxymethyl D-6-[(α-methyleneamino) phenylacetamido]-penicillanate (I') in accordance with the present invention.
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Synthesis routes and methods III

Procedure details

In a round-bottomed flask (25 cm3) equipped with a magnetic stirrer flea and stopper, 1-decyl-3-methylimidazolium trifluoromethanesulfonate (0.97 g, 2.5 mmol) and toluene (0.46g, 5.0 mmol) were added. Sulfur trioxide (0.44g, 5.5 mmol) was cautiously added (carried out in a dry box) and the mixture stirred for 1 hour. A crude sample was taken from the flask and analysed by NMR (CDCl3, 300 MHz). This showed that the reaction was complete and gave 77% of p-toluenesulfonic acid and 22% o-toluenesulfonic acid. The products were isolated from the ionic liquid by Kugelrohr distillation at 1 mmHg. This gave colourless solid (bp=200° C. at 1 mmHg). The structures were confirmed by NMR analysis and were in accordance with authentic material.
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Synthesis routes and methods IV

Procedure details

560 g of 98% sulfuric acid was dropped into 560 g of toluene while stirring. Then, while the stirring was continued, the temperature was raised at 60 to 70° C., reacting for 5 hours. After the reaction, 500 g of distillation water was added. Then, 200 g of ether was added. The lower phase (water phase) of the two separated phases was taken, into which a step of distillation for condensation and addition of water was repeated twice, so as to obtain toluenesulfonic acid. As a result of analysis, the toluenesulfonic acid included the para compound thereof at a concentration of 85 mole % in the total of the toluenesulfonic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the common applications of 2-Methylbenzenesulfonic acid derivatives in industrial chemistry?

A1: Derivatives of this compound, particularly those with substitutions at the 4-position (like 4-amino-2-methylbenzenesulfonic acid) are often used as intermediates in the production of dyes and pigments. For example, FD&C Red No. 40, a widely used food dye, utilizes 4-amino-2-methylbenzenesulfonic acid as a key starting material in its synthesis [, , ].

Q2: The research mentions a new UHPLC method for analyzing impurities in FD&C Red No. 40. Why is the analysis of these impurities, some of which are derived from this compound, important?

A2: Ensuring the purity of color additives like FD&C Red No. 40 is crucial for consumer safety. Impurities, even in trace amounts, can have unintended toxicological effects. Therefore, sensitive analytical techniques like UHPLC are vital for monitoring and quantifying these impurities, including those originating from intermediates like this compound derivatives [].

Q3: The research highlights the use of 4-amino-2-methylbenzenesulfonic acid in the synthesis of FD&C Red No. 40. Are there other reported reactions or applications of this specific derivative?

A3: Yes, beyond its role in dye synthesis, 4-amino-2-methylbenzenesulfonic acid has been investigated for its reactivity in hydrogen-isotope exchange reactions with tritiated water vapor []. This type of research contributes to understanding the reactivity of different functional groups within the molecule, which can be valuable for various applications, including potential development of analytical methods or exploration of novel reaction pathways.

Q4: The study emphasizes the importance of optimizing reaction conditions to maximize yield. Are there specific challenges associated with the synthesis of this compound derivatives that necessitate such optimization?

A4: While the provided research doesn't directly address the synthesis of this compound, it does showcase optimization strategies for a related sulfonation reaction using thionyl chloride []. Sulfonation reactions can be challenging to control, often leading to the formation of undesired isomers or byproducts. Factors like temperature, solvent choice, and reactant ratios play a crucial role in directing the reaction towards the desired product and achieving a high yield.

Q5: Considering the focus on analytical techniques in the provided research, are there specific analytical challenges associated with characterizing and quantifying this compound and its derivatives?

A5: While the research doesn't directly address this question, it's plausible that analyzing these compounds could pose challenges. For instance, the presence of similar structures and the potential for multiple ionic forms could complicate separation and detection. The development of a robust and validated analytical method like the UHPLC method described in [] highlights the importance of addressing such challenges to ensure accurate and reliable analysis of these compounds in complex matrices.

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